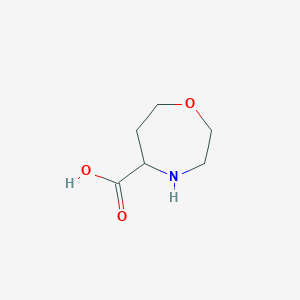
1,4-Oxazepane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxazepane-5-carboxylic acid is a seven-membered heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. This compound is of significant interest due to its unique physico-chemical and biological properties. It is found in both synthetic compounds and natural products and has been reported to possess various pharmacological activities, including anticonvulsant and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepane-5-carboxylic acid typically involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones. These reactions are often catalyzed by Brönsted or Lewis acids . One reported method involves the reaction of Fmoc-HSe(TBDMS)-OH immobilized on Wang resin with different nitrobenzenesulfonyl chlorides, followed by alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group, followed by spontaneous lactonization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Oxazepane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Catalytic hydrogenation of the nitro group improves the separability of resulting diastereomeric anilines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoroacetic acid (TFA): Used for cleavage from polymer support and removal of protective groups.
Triethylsilane (Et3SiH): Used in combination with TFA for cleavage reactions.
Catalytic hydrogenation: Used for the reduction of nitro groups.
Major Products Formed
Major products formed from these reactions include diastereomeric anilines and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
1,4-Oxazepane-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an anticonvulsant and antifungal agent.
Mecanismo De Acción
The exact mechanism of action of 1,4-oxazepane-5-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anticonvulsant activity may be related to its ability to modulate neurotransmitter systems, while its antifungal activity may involve disruption of fungal cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4-oxazepane-5-carboxylic acid include:
Morpholine-3-carboxylic acid: Another heterocyclic compound with similar structural features.
Dihydrooxazine-3-carboxylic acid: A related compound with a six-membered ring structure.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts distinct physico-chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1,4-oxazepane-5-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-1-3-10-4-2-7-5/h5,7H,1-4H2,(H,8,9) |
Clave InChI |
SYAZJTXQJYCQPS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCNC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


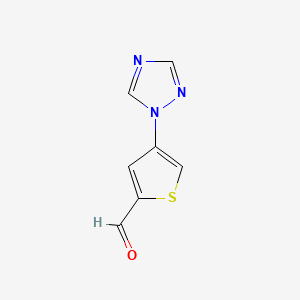
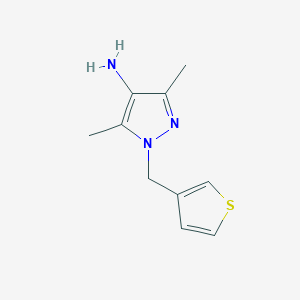


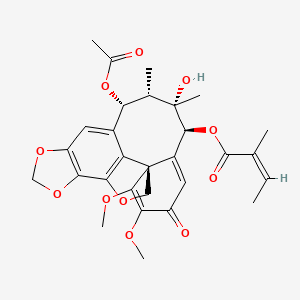
![3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13066887.png)
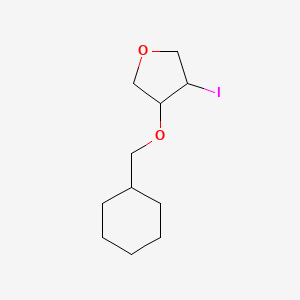
![5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066893.png)
![3-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13066898.png)
![1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066910.png)
![2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride](/img/structure/B13066914.png)
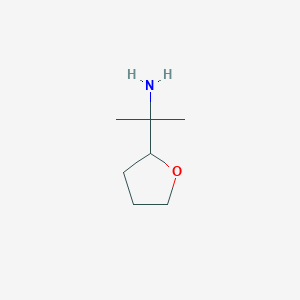
![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
